molecular formula C10H9B B1397139 5-Bromo-1-methylene-2,3-dihydro-1H-indene CAS No. 875306-81-3

5-Bromo-1-methylene-2,3-dihydro-1H-indene

Cat. No.: B1397139
CAS No.: 875306-81-3
M. Wt: 209.08 g/mol
InChI Key: ZQLUWPKLJNDZSI-UHFFFAOYSA-N
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Description

5-Bromo-1-methylene-2,3-dihydro-1H-indene is a substituted indane derivative that serves as a versatile synthetic intermediate in advanced organic chemistry and drug discovery research. The compound features a bromine atom at the 5-position of the aromatic ring, which serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . The exocyclic methylene group at the 1-position is a reactive site that can undergo various addition and cyclization reactions, making this molecule a valuable precursor for synthesizing more complex, functionalized indane-based scaffolds . Indane cores are of significant interest in medicinal chemistry for the construction of biologically active molecules targeting a range of diseases . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. All information provided is for informational purposes and is subject to change. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-bromo-3-methylidene-1,2-dihydroindene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br/c1-7-2-3-8-6-9(11)4-5-10(7)8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLUWPKLJNDZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730400
Record name 5-Bromo-1-methylidene-2,3-dihydro-1H-indene
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Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875306-81-3
Record name 5-Bromo-2,3-dihydro-1-methylene-1H-indene
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Record name 5-Bromo-1-methylidene-2,3-dihydro-1H-indene
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Record name 5-bromo-1-methylene-2,3-dihydro-1H-indene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methylene-2,3-dihydro-1H-indene typically involves the bromination of 1-methylene-2,3-dihydro-1H-indene. This can be achieved through the reaction of 1-methylene-2,3-dihydro-1H-indene with bromine in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methylene-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methylene group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The double bond in the methylene group can be reduced to form saturated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted indene derivatives.

    Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.

    Reduction Reactions: Products include saturated hydrocarbons.

Scientific Research Applications

Pharmaceutical Applications

1. Antiviral Properties
Recent studies have shown that derivatives of 5-bromo-1-methylene-2,3-dihydro-1H-indene exhibit promising antiviral activity. For instance, compounds derived from this structure have been investigated for their efficacy against hepatitis B virus (HBV). A specific compound, 1H-indene-1-ketone-3-methanoic acid, synthesized from this compound, demonstrated an inhibition concentration (IC) of 10.8 nM against broad-spectrum proteases associated with HBV, indicating its potential as a novel therapeutic agent for treating hepatitis B .

2. Intermediate for Drug Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it is utilized in the preparation of anti-Parkinson's medication such as rasagiline. The synthetic route involves the transformation of 2,3-dihydro-1H-indenes into amine derivatives that are crucial for the pharmacological activity of these drugs . The efficiency of these synthetic processes can be enhanced through improved methodologies that minimize toxic reagents and maximize yield .

Organic Synthesis Applications

1. Synthesis of Complex Molecules
this compound is frequently employed as a building block in organic synthesis. Its structure allows for various functional group transformations, making it versatile in creating complex organic molecules. For instance, it can be brominated or alkylated to yield new compounds with varying biological activities .

2. Green Chemistry Approaches
The synthesis of derivatives from this compound aligns with green chemistry principles by utilizing less hazardous materials and producing fewer by-products. This is particularly evident in the development of synthetic routes that avoid toxic solvents and reagents while maintaining high yields .

Case Studies and Research Findings

Case Study 1: Hepatitis B Treatment
A study focused on synthesizing a series of indene derivatives from this compound revealed their potential as anti-HBV agents. The synthesized compounds were tested for their antiviral activity and showed significant promise in preclinical trials .

Case Study 2: Parkinson's Disease Medication
Research into the synthesis of rasagiline highlighted the role of intermediates derived from this compound. The improved methods for producing these intermediates demonstrated higher efficiency and lower environmental impact compared to traditional methods .

Data Tables

Application AreaCompound Derived FromKey Findings
Antiviral ResearchThis compoundIC = 10.8 nM against HBV proteases
Drug SynthesisRasagilineImproved synthesis methods enhance yield
Organic SynthesisVarious derivativesVersatile building block for complex molecules

Mechanism of Action

The mechanism of action of 5-Bromo-1-methylene-2,3-dihydro-1H-indene depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and methylene group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Reactivity

Compound Substituents Reactivity Highlights
5-Bromo-1-methylene derivative Br (5), CH2 (1) High electrophilic susceptibility at methylene
5-Bromo-2-methyl derivative Br (5), CH3 (2) Stabilized via hyperconjugation; reduced reactivity
5-Bromo-1,3-dione Br (5), two ketones Electron-deficient core; prone to nucleophilic attack

HOMO/LUMO Analysis

  • 4,6-Difluoro-2,3-dihydro-1H-indene : HOMO localized on indene core; LUMO on pyridine moieties, facilitating charge-transfer interactions .
  • Brominated analogs : Bromine lowers HOMO energy, increasing stability but reducing nucleophilicity.

Biological Activity

5-Bromo-1-methylene-2,3-dihydro-1H-indene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound features a unique structure that contributes to its reactivity and biological activity. The presence of the bromine atom enhances its electrophilic character, making it a suitable candidate for various biological interactions.

Property Value
CAS Number 2091397-20-3
Molecular Formula C11H10Br
Molecular Weight 236.1 g/mol
Purity 95%

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibacterial agents. For instance, in vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cellular assays, it has shown the ability to induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation. Specifically, the compound may affect the expression of proteins involved in the apoptotic process, leading to increased rates of cancer cell death .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The bromine atom may facilitate interactions with enzyme active sites, inhibiting their activity.
  • Receptor Modulation : The compound may bind to cellular receptors, altering downstream signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Studies : A study published in Molecules highlighted the compound's efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing promising results compared to standard antibiotics .
  • Cancer Research : In a recent investigation into novel anticancer agents, this compound was tested against various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity .
  • Mechanistic Insights : Further research has focused on elucidating the pathways affected by this compound. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cancer cells .

Q & A

Q. What advanced techniques validate the stereochemical outcomes of reactions involving this compound?

  • Methodology : Employ NOESY NMR to determine spatial proximity of substituents. Use chiral HPLC or circular dichroism (CD) to resolve enantiomers in asymmetric syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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